N,N-Dioctyl-N'-triethoxysilylpropylurea

Overview

Description

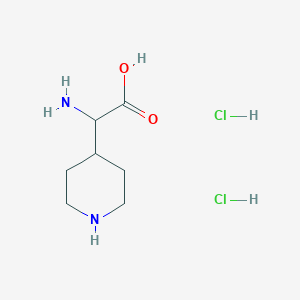

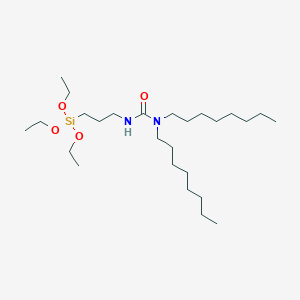

N,N-Dioctyl-N’-triethoxysilylpropylurea is an organosilane compound . Its molecular formula is C26H56N2O4Si , and its molecular weight is approximately 488.83 g/mol . This compound is commonly used as a chemical intermediate in various applications.

Chemical Reactions Analysis

N,N-Dioctyl-N’-triethoxysilylpropylurea can undergo hydrolysis in the presence of moisture, yielding ethanol as a hydrolysis product. Ethanol formation may have implications for safety and handling . Additionally, this compound may participate in various organic reactions due to its functional groups.

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Surface Modification

N,N-Dioctyl-N'-triethoxysilylpropylurea has been investigated for its potential in creating antimicrobial surfaces. The modification of silica gel, cellulose, and polyurethane with a sterically hindered N-halamine moiety, which can be derived from compounds like this compound, shows promising biocidal efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli O157:H7. This application is particularly relevant for water treatment and medical devices, where antimicrobial properties are crucial for preventing infection and ensuring safety (Barnes et al., 2007).

Biodegradable Polyurethane for Drug Delivery

In the field of drug delivery, this compound-related compounds have been utilized in the development of biodegradable polyurethanes. These materials are designed for controlled drug release, leveraging the compound's potential to form stable, yet degradable, polymeric networks. The research into acid degradable poly(acetal urethane) and its applications in pH-triggered intracellular delivery of anticancer drugs demonstrates the compound's role in creating novel drug delivery systems. This technology aims to enhance the efficacy and safety of chemotherapy by ensuring targeted, controlled release of therapeutics within the tumor microenvironment (Huang et al., 2015).

Environmental Impact and Degradation

Research also extends into the environmental behavior and degradation of related compounds, with studies focusing on the degradation of polyethoxylated surfactants in sewage treatment plants. These studies are critical for understanding the fate of such chemicals in the environment and their potential impact on aquatic ecosystems. The efficient elimination of parent compounds and the formation of biorefractory metabolites during biological treatment underline the importance of monitoring and managing the environmental release of these substances (Planas et al., 2002; Ahel et al., 1994).

Safety and Hazards

Properties

IUPAC Name |

1,1-dioctyl-3-(3-triethoxysilylpropyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56N2O4Si/c1-6-11-13-15-17-19-23-28(24-20-18-16-14-12-7-2)26(29)27-22-21-25-33(30-8-3,31-9-4)32-10-5/h6-25H2,1-5H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONILJRYQYWLXQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN(CCCCCCCC)C(=O)NCCC[Si](OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56N2O4Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30701073 | |

| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

259727-10-1 | |

| Record name | N,N-Dioctyl-N'-[3-(triethoxysilyl)propyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30701073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.